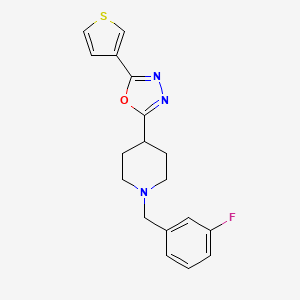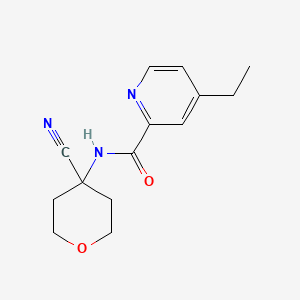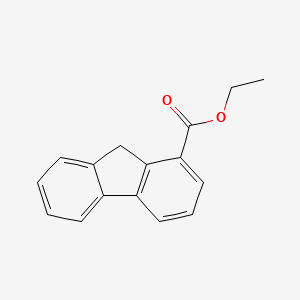
Ethyl 9H-fluorene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9H-fluorene-1-carboxylate is an organic compound with the molecular formula C16H14O2. It is an ester derivative of 9H-fluorene-1-carboxylic acid. This compound is known for its unique chemical structure, which includes a fluorene moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 9H-fluorene-1-carboxylate can be synthesized through the esterification of 9H-fluorene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9H-fluorene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9H-fluorene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 9H-fluorene-1-carboxylic acid.
Reduction: 9H-fluorene-1-methanol.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 9H-fluorene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 9H-fluorene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 9H-fluorene-1-carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
9H-fluorene-1-carboxylic acid: The parent acid of ethyl 9H-fluorene-1-carboxylate.
9H-fluorene-1-methanol: A reduction product of the ester.
2-(Diethylamino)ethyl 9-hydroxy-9H-fluorene-9-carboxylate: A derivative with potential pharmacological applications.
Uniqueness
This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid and other derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
ethyl 9H-fluorene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-18-16(17)14-9-5-8-13-12-7-4-3-6-11(12)10-15(13)14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCCRMWRKICFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[(PYRIDIN-2-YLSULFANYL)METHYL]PIPERIDINE-1-CARBONYL}-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2849702.png)
![1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2849703.png)
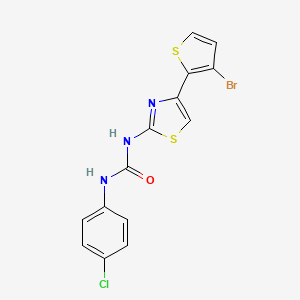
![{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2849705.png)
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)


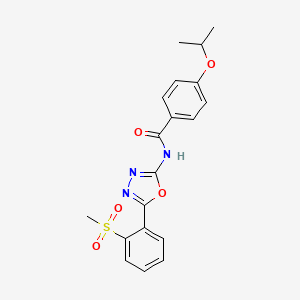

![2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2849716.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2849717.png)
